Beta-Amyloid (14-23) is a peptide fragment derived from the larger amyloid-beta protein, which is implicated in the pathogenesis of Alzheimer's disease. This specific segment plays a crucial role in the aggregation process that leads to the formation of amyloid plaques, a hallmark of the disease. The sequence of Beta-Amyloid (14-23) is known to facilitate interactions that promote oligomerization and fibril formation, contributing to neurotoxicity and cognitive decline.
Beta-Amyloid (14-23) is synthesized from the amyloid precursor protein through enzymatic cleavage by beta-secretase and gamma-secretase. This peptide sequence has been extensively studied for its structural properties and aggregation behavior, which are critical for understanding Alzheimer's disease pathology .
Beta-Amyloid (14-23) belongs to the class of amyloid peptides, characterized by their propensity to misfold and aggregate into insoluble fibrils. It is classified under neurotoxic peptides due to its role in neuronal damage and Alzheimer's disease progression.
The synthesis of Beta-Amyloid (14-23) can be achieved through various methods, including solid-phase peptide synthesis and liquid-phase synthesis. Solid-phase peptide synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The synthesis process requires careful control of reaction conditions to minimize aggregation during assembly. The yield and purity of Beta-Amyloid (14-23) can vary significantly based on the method employed, with solid-phase synthesis generally yielding higher purity products .
Beta-Amyloid (14-23) has a distinct secondary structure characterized by a hairpin fold that contributes to its stability and aggregation propensity. The peptide adopts a U-turn conformation that facilitates dimerization and higher-order oligomerization.
Beta-Amyloid (14-23) undergoes several key reactions during its aggregation process:
Experimental techniques such as atomic force microscopy and single-molecule force spectroscopy have been employed to study these assembly processes at the molecular level, revealing insights into the stability and interactions of oligomers .
The mechanism by which Beta-Amyloid (14-23) contributes to neurotoxicity involves several steps:
Studies have shown that even small concentrations of Beta-Amyloid (14-23) can lead to significant neurotoxic effects, emphasizing its role in Alzheimer's disease pathology .
Analytical techniques such as circular dichroism spectroscopy have been used to study the conformational changes associated with aggregation, providing insights into the structural transitions that occur during fibril formation .
Beta-Amyloid (14-23) is primarily used in research related to Alzheimer's disease:
The decapeptide sequence Aβ14-23 (HQKLVFFAED) constitutes a critical amyloidogenic core within full-length amyloid-β (Aβ). Experimental studies demonstrate that this fragment is the shortest fibril-forming sequence of Aβ, with deletions or substitutions within this region completely inhibiting fibril formation in full-length Aβ1-42 [2]. The segment adopts an antiparallel β-sheet conformation stabilized by a network of hydrophobic interactions and salt bridges. Key structural features include:
Table 1: Structural Determinants of Aβ14-23
Residue Position | Amino Acid | Role in Conformation |
---|---|---|
14 | H (His) | Salt bridge with Glu22/Asp23 |
16 | K (Lys) | β-turn nucleation |
17-20 | LVFF | Hydrophobic core; π-stacking (Phe19, Phe20) |
22-23 | ED (Glu, Asp) | Salt bridge with His14 |
Aβ14-23 exhibits rapid nucleation kinetics compared to full-length Aβ, forming stable dimers and tetramers that serve as protofibrillar building blocks [2]. Molecular dynamics (MD) simulations reveal:
Table 2: Aggregation Kinetics of Aβ14-23 vs. Full-Length Aβ
Parameter | Aβ14-23 | Aβ42 |
---|---|---|
Dimer formation time | 10–100 ns | 10–100 µs |
Critical oligomer size | Tetramer | Dodecamer |
Lag phase duration | Minutes | Hours–days |
Dominant oligomer morphology | Spherical/globular | Pore-like/protofibrillar |
While Aβ14-23 lacks the flanking domains of full-length Aβ, it retains the essential aggregation determinants:
The 17LVFF20 motif is the primary driver of Aβ14-23 fibril stability through three mechanisms:
Mutagenesis studies confirm that F19A/F20A substitutions reduce fibril tensile strength by 60% and increase dissociation rates by 15-fold, confirming LVFF as a non-redundant stability determinant [2] [9].
Table 3: Impact of LVFF Mutations on Fibril Structural Parameters
Parameter | Wild-Type Aβ14-23 | F19A/F20A Mutant |
---|---|---|
Fibril persistence length | 120 ± 15 nm | 45 ± 8 nm |
β-sheet content (FTIR) | 72% ± 4% | 38% ± 6% |
Dissociation half-life | 48 hours | 3.2 hours |
Melting temperature (Tm) | 87°C | 54°C |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7